molecular formula C8H20ClNO4 B076760 Tetrakis(2-hydroxyethyl)ammonium chloride CAS No. 13269-66-4

Tetrakis(2-hydroxyethyl)ammonium chloride

Cat. No.: B076760
CAS No.: 13269-66-4
M. Wt: 229.7 g/mol
InChI Key: CDOAWSMDRRABET-UHFFFAOYSA-M
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Description

Tetrakis(2-hydroxyethyl)ammonium chloride: is a quaternary ammonium compound with the molecular formula C8H20ClNO4 and a molecular weight of 229.7 g/mol . It is known for its hygroscopic nature and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: Tetrakis(2-hydroxyethyl)ammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

Biology: In biological research, it is used as a stabilizing agent for enzymes and proteins. Its hygroscopic nature helps maintain the hydration state of biological molecules.

Industry: In industrial applications, it is used as an antistatic agent, surfactant, and emulsifier. Its ability to reduce surface tension makes it valuable in formulations of detergents and cleaning agents .

Safety and Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling Tetrakis(2-hydroxyethyl)ammonium chloride . In case of contact, rinse skin with water, and if irritation persists, seek medical advice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(2-hydroxyethyl)ammonium chloride can be synthesized through the reaction of triethanolamine with 2-chloroethanol. The reaction typically involves refluxing the reactants for an extended period, often 24 hours, in the absence of a solvent or in the presence of solvents like butanol, dioxane, or acetonitrile .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can participate in substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents such as silver nitrate can facilitate the substitution of the chloride ion.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various quaternary ammonium salts.

Mechanism of Action

The mechanism of action of tetrakis(2-hydroxyethyl)ammonium chloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups in its structure facilitate the formation of hydrogen bonds with various substrates, enhancing its binding affinity. Additionally, the quaternary ammonium group interacts electrostatically with negatively charged molecules, stabilizing the compound-substrate complex .

Comparison with Similar Compounds

Uniqueness: Tetrakis(2-hydroxyethyl)ammonium chloride is unique due to its four hydroxyethyl groups attached to the nitrogen atom, providing multiple sites for hydrogen bonding and enhancing its solubility and reactivity. This makes it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

tetrakis(2-hydroxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO4.ClH/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOAWSMDRRABET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)[N+](CCO)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884586
Record name Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13269-66-4
Record name Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13269-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(2-hydroxyethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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